
Bis(2,5-dimethoxyphenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethoxyphenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethoxyphenyl)phosphinic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with phosphinic acid precursors. One common method is the reaction of 2,5-dimethoxyphenyl magnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Phosphonic acids, phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids and derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dimethoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Medicine: The compound’s bioisosteric properties make it a candidate for drug development. It can mimic the behavior of natural phosphates and phosphonates, potentially leading to the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used in the formulation of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials is particularly valuable .
Mecanismo De Acción
The mechanism by which bis(2,5-dimethoxyphenyl)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking the access of natural substrates. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .
Comparación Con Compuestos Similares
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Sodium phenylphosphinate
- (4-phenylbutyl)phosphinic acid
Comparison: Bis(2,5-dimethoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups on the aromatic rings, which can influence its reactivity and binding properties. Compared to other phosphinic acids, it may exhibit different solubility, stability, and interaction profiles with biological targets. The methoxy groups can also enhance its electron-donating ability, affecting its behavior in chemical reactions .
Propiedades
Número CAS |
67278-16-4 |
|---|---|
Fórmula molecular |
C16H19O6P |
Peso molecular |
338.29 g/mol |
Nombre IUPAC |
bis(2,5-dimethoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C16H19O6P/c1-19-11-5-7-13(21-3)15(9-11)23(17,18)16-10-12(20-2)6-8-14(16)22-4/h5-10H,1-4H3,(H,17,18) |
Clave InChI |
DKNOUHFQUXHNMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)P(=O)(C2=C(C=CC(=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


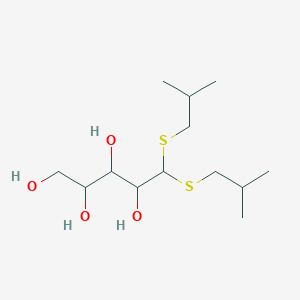
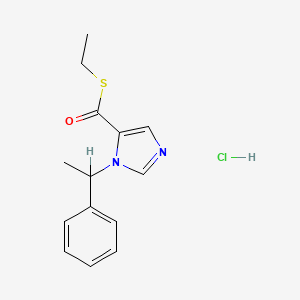
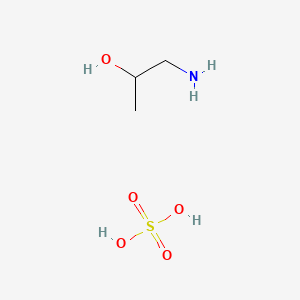


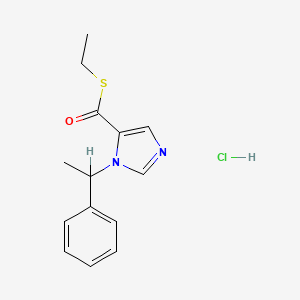

![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)


![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
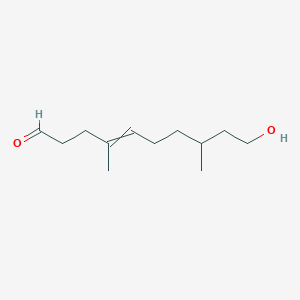
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
